molecular formula C13H13NO3 B12879027 1-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanone CAS No. 3222-92-2

1-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanone

Cat. No.: B12879027
CAS No.: 3222-92-2
M. Wt: 231.25 g/mol
InChI Key: OKHIJCBRPSBBMF-UHFFFAOYSA-N
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Description

1-(2-(4-Methoxyphenyl)-5-methyloxazol-4-yl)ethanone is an organic compound with a complex structure that includes a methoxyphenyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Methoxyphenyl)-5-methyloxazol-4-yl)ethanone typically involves the reaction of 4-methoxyacetophenone with appropriate reagents to form the oxazole ring. One common method involves the use of a cyclization reaction where the starting material, 4-methoxyacetophenone, is treated with reagents such as ammonium acetate and acetic anhydride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Methoxyphenyl)-5-methyloxazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

1-(2-(4-Methoxyphenyl)-5-methyloxazol-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(4-Methoxyphenyl)-5-methyloxazol-4-yl)ethanone involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This compound may also bind to DNA or proteins, affecting cellular processes and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(4-Methoxyphenyl)-5-methyloxazol-4-yl)ethanone is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

3222-92-2

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanone

InChI

InChI=1S/C13H13NO3/c1-8(15)12-9(2)17-13(14-12)10-4-6-11(16-3)7-5-10/h4-7H,1-3H3

InChI Key

OKHIJCBRPSBBMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)C(=O)C

Origin of Product

United States

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